molecular formula C20H22N2O3S B2689862 N-ethyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896375-39-6

N-ethyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2689862
CAS No.: 896375-39-6
M. Wt: 370.47
InChI Key: GBWMPXLFQOKJSX-UHFFFAOYSA-N
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Description

N-ethyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed efficient methods for synthesizing quinoline derivatives, which are crucial in medicinal chemistry and materials science. Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide were used as efficient reagents for the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds under aqueous and solvent-free conditions, leading to excellent yields. This highlights the compound's role in facilitating the synthesis of quinolines, which are foundational structures in many therapeutic agents and functional materials (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Biological Activity

The compound is part of research efforts aimed at developing new antibacterial agents. A study on the green synthesis of novel quinoxaline sulfonamides explored their potential antibacterial activity against Staphylococcus spp. and Escherichia coli. The research demonstrated a facile and efficient method for synthesizing different quinoxalines, indicating the compound's relevance in the development of new antimicrobial treatments (Alavi et al., 2017).

Material Science Applications

In material science, the structural and optical properties of quinoline derivatives thin films have been studied for their potential use in photovoltaic applications. The research into 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic-inorganic photodiode fabrication demonstrates the compound's utility in developing materials with specific optical and electronic properties, paving the way for new types of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Properties

IUPAC Name

N-ethyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-2-22(17-8-4-3-5-9-17)26(24,25)18-13-15-7-6-12-21-19(23)11-10-16(14-18)20(15)21/h3-5,8-9,13-14H,2,6-7,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWMPXLFQOKJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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